molecular formula C10H9N3 B3432067 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- CAS No. 954112-84-6

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-

Cat. No.: B3432067
CAS No.: 954112-84-6
M. Wt: 171.20 g/mol
InChI Key: QFMUKGXIYXZXTM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family This compound features a fused pyrrole and pyridine ring system with a cyano group at the 3-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with suitable cyano-containing reagents under specific reaction conditions. Another approach is the palladium-catalyzed cross-coupling reaction between 2-ethylpyrrole and a suitable halogenated pyridine derivative.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents such as halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are used.

Major Products Formed:

  • Oxidation: Formation of pyrrolopyridine-3-carboxylic acids.

  • Reduction: Formation of 2-ethylpyrrolopyridine-3-amine.

  • Substitution: Formation of various halogenated and alkylated derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including its role as a fibroblast growth factor receptor (FGFR) inhibitor[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Medicine: Its derivatives are explored for their anticancer properties, particularly in targeting FGFR signaling pathways in various tumors[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Industry: The compound is used in the development of advanced materials and organic electronic devices.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- exerts its effects involves the inhibition of FGFR signaling pathways[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). By binding to the FGFRs, the compound disrupts the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells[{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Molecular Targets and Pathways:

  • FGFR1, FGFR2, FGFR3: These are the primary molecular targets of the compound[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Signaling Pathways: The compound interferes with the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-c]pyridine

  • Indole derivatives

  • Pyrrolopyridine derivatives

Properties

IUPAC Name

2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-9-8(6-11)7-4-3-5-12-10(7)13-9/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMUKGXIYXZXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236817
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954112-84-6
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954112-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-
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1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-
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1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-

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